![molecular formula C33H27N3O2S B14171094 [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate CAS No. 6926-97-2](/img/structure/B14171094.png)
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that features a piperidine ring, a quinoxaline core, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a diketone. The piperidine-1-carbothioyl group can be introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable electrophile. The final step often involves esterification to attach the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups or modify existing ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperidine and quinoxaline moieties suggests that it may interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of [4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with molecular targets within biological systems. The piperidine ring may interact with receptors or enzymes, while the quinoxaline core can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A quinoxaline derivative with various pharmacological effects, including anti-inflammatory and anticancer properties.
Uniqueness
[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate is unique due to its combination of a piperidine ring and a quinoxaline core, along with additional functional groups
Propriétés
Numéro CAS |
6926-97-2 |
|---|---|
Formule moléculaire |
C33H27N3O2S |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
[4-(piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C33H27N3O2S/c37-33(38-27-17-14-25(15-18-27)32(39)36-20-8-3-9-21-36)26-16-19-28-29(22-26)35-31(24-12-6-2-7-13-24)30(34-28)23-10-4-1-5-11-23/h1-2,4-7,10-19,22H,3,8-9,20-21H2 |
Clé InChI |
CNCJIZFRUXJMIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


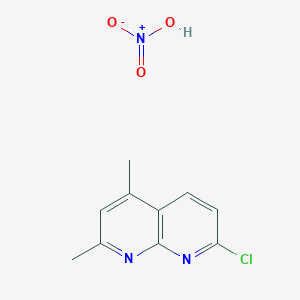
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
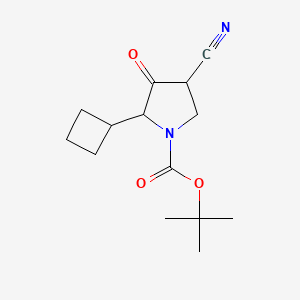
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)


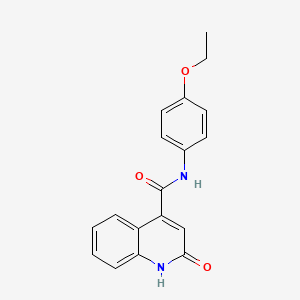
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)

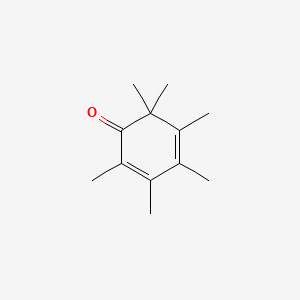
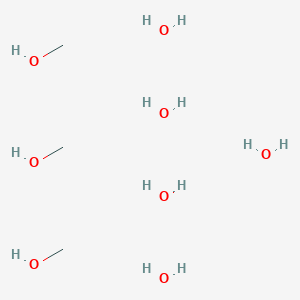

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
